3-(azepan-1-ylmethyl)-6-nitro-1H-indole 3-(azepan-1-ylmethyl)-6-nitro-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13596053
InChI: InChI=1S/C15H19N3O2/c19-18(20)13-5-6-14-12(10-16-15(14)9-13)11-17-7-3-1-2-4-8-17/h5-6,9-10,16H,1-4,7-8,11H2
SMILES: C1CCCN(CC1)CC2=CNC3=C2C=CC(=C3)[N+](=O)[O-]
Molecular Formula: C15H19N3O2
Molecular Weight: 273.33 g/mol

3-(azepan-1-ylmethyl)-6-nitro-1H-indole

CAS No.:

Cat. No.: VC13596053

Molecular Formula: C15H19N3O2

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

3-(azepan-1-ylmethyl)-6-nitro-1H-indole -

Specification

Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
IUPAC Name 3-(azepan-1-ylmethyl)-6-nitro-1H-indole
Standard InChI InChI=1S/C15H19N3O2/c19-18(20)13-5-6-14-12(10-16-15(14)9-13)11-17-7-3-1-2-4-8-17/h5-6,9-10,16H,1-4,7-8,11H2
Standard InChI Key JAYXGHMHYKCWKM-UHFFFAOYSA-N
SMILES C1CCCN(CC1)CC2=CNC3=C2C=CC(=C3)[N+](=O)[O-]
Canonical SMILES C1CCCN(CC1)CC2=CNC3=C2C=CC(=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a 1H-indole scaffold substituted at the 3-position with an azepan-1-ylmethyl group and at the 6-position with a nitro moiety. The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, provides a planar aromatic system conducive to π-π interactions. The azepane ring, a seven-membered saturated heterocycle with one nitrogen atom, introduces conformational flexibility and basicity, while the nitro group enhances electron-deficient character .

The IUPAC name, 3-(azepan-1-ylmethyl)-6-nitro-1H-indole, reflects this substitution pattern. The canonical SMILES representation, C1CCCN(CC1)CC2=CNC3=C2C=CC(=C3)[N+](=O)[O-]\text{C1CCCN(CC1)CC2=CNC3=C2C=CC(=C3)[N+](=O)[O-]}, confirms the connectivity. X-ray crystallography data are unavailable, but computational models predict a twisted conformation due to steric interactions between the azepane and indole moieties .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via two primary methods:

  • Reductive Amination: Reacting 6-nitro-1H-indole-3-carbaldehyde with azepane in the presence of a reducing agent like sodium cyanoborohydride. This approach yields the target compound with moderate efficiency .

  • Mannich Reaction: Condensing 6-nitro-1H-indole with azepane and formaldehyde under acidic conditions (e.g., zinc chloride or acetic acid). This one-pot method is favored for scalability, achieving purities ≥95% .

Table 1: Synthetic Conditions and Yields

MethodReagentsPurity (%)Yield (%)Source
Reductive AminationNaBH3_3CN, MeOH9565
Mannich ReactionHCHO, ZnCl2_2, AcOH9778

Analytical Characterization

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 273.33 ([M+H]+^+), consistent with the molecular formula.

  • NMR Spectroscopy: 1H^1\text{H}-NMR (400 MHz, CDCl3_3) signals include δ 8.10 (d, 1H, H-4), 7.55 (s, 1H, H-2), and 3.70 (s, 2H, CH2_2-N) .

  • Chromatography: HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms a retention time of 12.3 min .

Physicochemical Properties

Thermodynamic Parameters

Experimental and predicted data indicate:

  • Density: 1.254 ± 0.06 g/cm3^3

  • Boiling Point: 453.9 ± 30.0 °C

  • pKa: 15.27 ± 0.30 (azepane nitrogen)

The compound’s logP (octanol-water partition coefficient) of 2.89, calculated via the XLogP3 method, suggests moderate lipophilicity, suitable for blood-brain barrier penetration.

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating dimethyl sulfoxide (DMSO) for biological assays.

  • Stability: Stable under inert gas at −20°C for 24 months but prone to photodegradation in solution .

VendorPurity (%)Price Range (USD/g)Availability
CymitQuimica 95InquireMay 2025
Vulcanchem>95150–200Discontinued

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